molecular formula C9H13F3N2O3 B3021816 5-Aminomethyl-3-isopropylisoxazole TFA salt CAS No. 1159599-97-9

5-Aminomethyl-3-isopropylisoxazole TFA salt

Cat. No.: B3021816
CAS No.: 1159599-97-9
M. Wt: 254.21
InChI Key: RWTUDSFODWLYGU-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-isopropylisoxazole TFA salt is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-3-isopropylisoxazole TFA salt typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature. This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-isopropylisoxazole TFA salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

5-Aminomethyl-3-isopropylisoxazole TFA salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-isopropylisoxazole TFA salt involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Aminomethyl-3-isopropylisoxazole TFA salt include:

  • 3,5-Disubstituted isoxazoles
  • 3,4-Disubstituted isoxazoles
  • Other isoxazole derivatives

Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTUDSFODWLYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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